![molecular formula C11H8N2O6 B5856746 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)
1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione, also known as NBD-Cl, is a chemical compound commonly used as a fluorescent labeling agent in various biochemical and physiological applications. The compound is synthesized through a simple reaction between 3-nitrobenzoic acid and succinimide, and its mechanism of action involves the covalent attachment of the NBD-Cl molecule to specific target molecules.
Wissenschaftliche Forschungsanwendungen
1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is widely used as a fluorescent labeling agent in various biochemical and physiological applications. The compound can be covalently attached to specific target molecules such as proteins, peptides, nucleic acids, and lipids, and its fluorescence properties can be used to study the localization, dynamics, and interactions of these molecules in cells and tissues. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione has been used in studies of protein folding, enzyme kinetics, membrane transport, receptor-ligand interactions, and intracellular signaling pathways.
Wirkmechanismus
The mechanism of action of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione involves the covalent attachment of the 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione molecule to specific target molecules. The reaction occurs through the formation of an amide bond between the carboxyl group of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione and the amino group of the target molecule. The resulting NBD-labeled molecule exhibits fluorescence properties that can be detected using various spectroscopic techniques such as fluorescence microscopy, fluorescence spectroscopy, and HPLC.
Biochemical and Physiological Effects:
1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling can have various biochemical and physiological effects depending on the target molecule and the experimental conditions. For example, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling of proteins can affect their stability, activity, and interactions with other molecules. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling of lipids can affect their membrane fluidity and permeability. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling of nucleic acids can affect their structure and function. These effects need to be taken into account when interpreting the results of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione experiments.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione has several advantages as a fluorescent labeling agent. It is relatively easy to synthesize and purify, and its fluorescence properties are well-characterized. 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling is also compatible with a wide range of experimental conditions, including various pH values, temperatures, and buffer compositions. However, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling also has some limitations. For example, the covalent attachment of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione to target molecules can affect their biochemical and physiological properties, as mentioned above. In addition, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling can interfere with the function of some proteins and enzymes, and its fluorescence can be quenched by certain environmental factors such as high salt concentrations.
Zukünftige Richtungen
There are several future directions for 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione research. One direction is the development of new 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione derivatives with improved fluorescence properties, such as increased brightness and photostability. Another direction is the application of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling to new target molecules and biological systems, such as viruses, bacteria, and organelles. A third direction is the integration of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione labeling with other labeling techniques such as biotinylation, phosphorylation, and ubiquitination, to study complex biological processes. Overall, 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione is a versatile and useful tool for studying the structure and function of biomolecules, and its potential for future research is promising.
Synthesemethoden
The synthesis of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione involves the reaction between 3-nitrobenzoic acid and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction results in the formation of a yellowish-green solid, which is purified through recrystallization or chromatography. The yield of 1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione can vary depending on the reaction conditions, but typically ranges from 60 to 80%.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-9-4-5-10(15)12(9)19-11(16)7-2-1-3-8(6-7)13(17)18/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOCKDHBKZXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 3-nitrobenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.